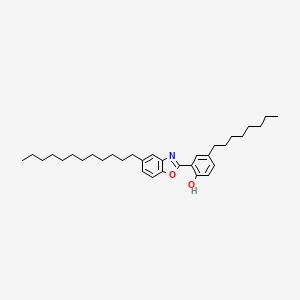
6-(5-Dodecyl-1,3-benzoxazol-2(3H)-ylidene)-4-octylcyclohexa-2,4-dien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(5-Dodecyl-1,3-benzoxazol-2(3H)-ylidene)-4-octylcyclohexa-2,4-dien-1-one is an organic compound that belongs to the class of benzoxazole derivatives. These compounds are known for their diverse applications in various fields, including materials science, pharmaceuticals, and organic electronics. The unique structure of this compound, featuring a benzoxazole ring fused with a cyclohexadienone moiety, imparts distinct chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(5-Dodecyl-1,3-benzoxazol-2(3H)-ylidene)-4-octylcyclohexa-2,4-dien-1-one typically involves the following steps:
Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized through the condensation of o-aminophenol with a carboxylic acid or its derivatives under acidic conditions.
Cyclohexadienone Formation: The cyclohexadienone moiety can be formed through oxidative cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions may convert the cyclohexadienone moiety to a cyclohexanol derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly employed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Cyclohexanol derivatives.
Substitution: Halogenated or nucleophile-substituted benzoxazole derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mécanisme D'action
The mechanism of action of 6-(5-Dodecyl-1,3-benzoxazol-2(3H)-ylidene)-4-octylcyclohexa-2,4-dien-1-one depends on its specific application:
Biological Systems: It may interact with cellular components, leading to changes in cell signaling pathways or inducing cell death in cancer cells.
Optoelectronic Devices: The compound’s electronic properties enable it to function as a charge transport material or light-emitting material.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoxazole Derivatives: Compounds such as 2-(4’-aminophenyl)benzoxazole and 2-(4’-hydroxyphenyl)benzoxazole share structural similarities.
Cyclohexadienone Derivatives: Compounds like 4-hydroxycyclohexa-2,5-dien-1-one and 4-methylcyclohexa-2,5-dien-1-one are structurally related.
Uniqueness
6-(5-Dodecyl-1,3-benzoxazol-2(3H)-ylidene)-4-octylcyclohexa-2,4-dien-1-one is unique due to its combination of a benzoxazole ring with a cyclohexadienone moiety, along with long alkyl chains. This unique structure imparts distinct chemical, physical, and biological properties, making it valuable for various applications.
Propriétés
Numéro CAS |
62529-23-1 |
|---|---|
Formule moléculaire |
C33H49NO2 |
Poids moléculaire |
491.7 g/mol |
Nom IUPAC |
2-(5-dodecyl-1,3-benzoxazol-2-yl)-4-octylphenol |
InChI |
InChI=1S/C33H49NO2/c1-3-5-7-9-11-12-13-14-16-18-20-28-22-24-32-30(26-28)34-33(36-32)29-25-27(21-23-31(29)35)19-17-15-10-8-6-4-2/h21-26,35H,3-20H2,1-2H3 |
Clé InChI |
YVCKEJCEWYTIQR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCC1=CC2=C(C=C1)OC(=N2)C3=C(C=CC(=C3)CCCCCCCC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(4-Benzoylphenyl)methyl]-2,6-dimethylpyridin-4(1H)-one](/img/structure/B14516755.png)
![3-Hydroxy-4-[(3-hydroxyanilino)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14516758.png)
![1'-Methylspiro[1,3-dihydroindene-2,2'-pyrrolidine];hydrochloride](/img/structure/B14516763.png)
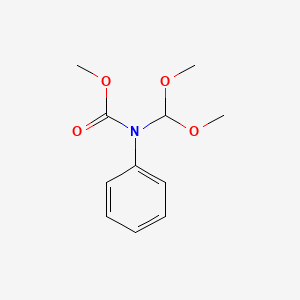
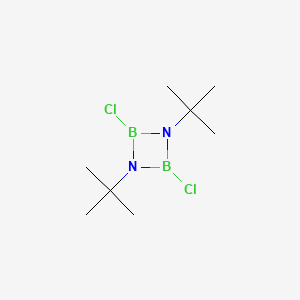
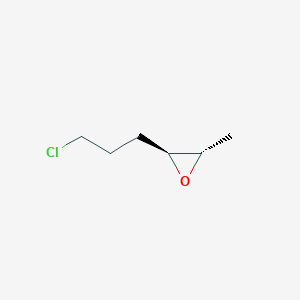

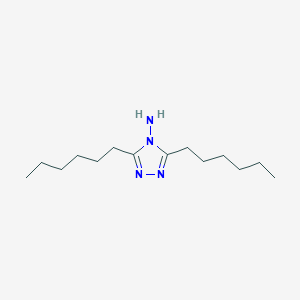
![N-{2-[(E)-Benzylideneamino]ethyl}cycloheptanimine](/img/structure/B14516785.png)

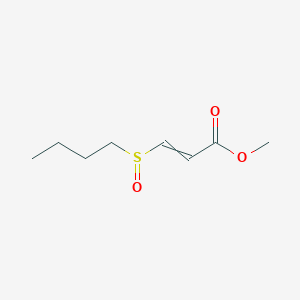
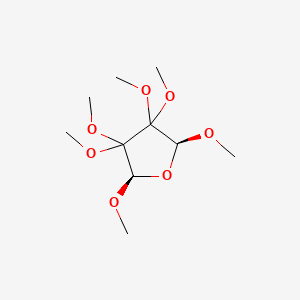
![Methanone, [3,4-dimethyl-6-(nitromethyl)-3-cyclohexen-1-yl]phenyl-](/img/structure/B14516820.png)
